Product packaging for GNE-616(Cat. No.:)

GNE-616

Cat. No.: B1574626
M. Wt: 537.5336
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Voltage-Gated Sodium Channel (NaV) Subtypes and Their Physiological Roles

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that facilitate the rapid influx of sodium ions (Na+) across cell membranes, a process essential for the initiation and propagation of electrical signals in excitable cells. physiology.orgnih.govwikipedia.org The human genome encodes nine distinct pore-forming alpha subunits, designated NaV1.1 through NaV1.9. physiology.orgnih.govnih.gov These alpha subunits, which are sufficient to form a functional channel, associate with one to four auxiliary beta subunits (β1-β4), which modulate channel biophysics and trafficking. nih.govwikipedia.orgfrontiersin.org

Each NaV subtype exhibits a unique expression profile and biophysical characteristics, defining its specific physiological role. physiology.orgacs.org

NaV1.1, NaV1.2, NaV1.3, and NaV1.6 are predominantly expressed in the central nervous system (CNS), where they are crucial for neural network activity and action potential generation. nih.govnih.govacs.orgmdpi.com

NaV1.7, NaV1.8, and NaV1.9 are primarily found in the peripheral nervous system (PNS), particularly in sensory neurons (nociceptors) of the dorsal root ganglia (DRG) and trigeminal ganglia, playing significant roles in pain signaling. physiology.orgnih.govacs.orgnih.govfrontiersin.orgwikipedia.org

NaV1.4 is abundant in skeletal muscle, and NaV1.5 is primarily expressed in cardiac muscle. acs.org

These channels operate through three main conformational states: closed, open, and inactivated, with transitions between these states regulating ion flow. wikipedia.org

Pathophysiological Implications of NaV Channel Dysregulation in Neurological Research

Dysregulation of NaV channels, often due to genetic mutations or altered expression, can lead to a wide spectrum of neurological disorders, collectively known as channelopathies. nih.govfrontiersin.orgmdpi.commdpi.com

Epilepsy and Migraine: Mutations in genes encoding NaV1.1, NaV1.2, NaV1.3, and NaV1.6 are implicated in various forms of genetic epilepsy and hemiplegic migraine. nih.govmdpi.comnih.gov

Pain Syndromes: Gain-of-function mutations in NaV1.7, NaV1.8, and NaV1.9 are strongly linked to chronic pain conditions such as inherited erythromelalgia (IEM), paroxysmal extreme pain disorder (PEPD), and small fiber neuropathy (SFN), leading to neuronal hyperexcitability and heightened pain sensitivity. physiology.orgfrontiersin.orgwikipedia.orgnih.govpnas.org Conversely, loss-of-function mutations in NaV1.7 can result in congenital insensitivity to pain (CIP), where individuals cannot perceive pain despite retaining other sensations. nih.govfrontiersin.orgnih.govburningfeet.orgnih.gov

Other Neurological Conditions: NaV channel dysfunctions have also been associated with autism, intellectual disability, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.commdpi.comnih.gov

The diverse roles of NaV channels in neurological function highlight their importance as therapeutic targets. physiology.orgnih.govmdpi.com

The Emerging Significance of NaV1.7 as a Therapeutic Target in Contemporary Research

NaV1.7 has emerged as a particularly compelling therapeutic target, especially for chronic pain, due to its preferential expression in peripheral pain-sensing neurons and its validated role in human pain disorders. physiology.orgacs.orgnih.govfrontiersin.orgwikipedia.orgnih.govnih.gov The genetic evidence from individuals with CIP (loss-of-function NaV1.7 mutations) and IEM/PEPD (gain-of-function NaV1.7 mutations) strongly supports NaV1.7 as a mechanistic target for developing novel analgesics. nih.govfrontiersin.orgwikipedia.orgnih.govpnas.orgburningfeet.orgnih.govnih.gov The goal of NaV1.7-targeted therapies is to phenocopy the pain-free state observed in CIP patients by selectively inhibiting NaV1.7 activity. nih.govfrontiersin.org

Unlike non-selective sodium channel blockers that can cause systemic side effects due to their action on NaV channels in the heart or CNS, selective NaV1.7 inhibitors offer the potential for pain relief with a more favorable safety profile. wikipedia.orgnih.gov Research efforts are focused on developing small molecules and other modalities that can specifically modulate NaV1.7 function to alleviate pain without affecting essential physiological processes. pnas.orgnih.gov

Properties

Molecular Formula

C24H23F4N5O3S

Molecular Weight

537.5336

IUPAC Name

(S)-6-Fluoro-4-((2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-N-(pyrimidin-4-yl)chromane-7-sulfonamide

InChI

InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1

SMILES

O=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNE-616;  GNE 616;  GNE616

Origin of Product

United States

The Chemical Compound Gne 616

Mechanism of Action and Selectivity Profile

This compound functions as a channel blocker that interacts with the fourth voltage-sensing domain (VSD4) of the NaV1.7 channel, effectively locking it into an inactivated state. guidetoimmunopharmacology.org This mechanism of action aims to reduce the hyperexcitability of pain-sensing neurons that is often associated with chronic pain conditions. frontiersin.orgnih.gov

A key characteristic of this compound is its high selectivity for human NaV1.7 (hNaV1.7). Research indicates that this compound exhibits a Ki of 0.79 nM and a Kd of 0.38 nM for hNaV1.7. adooq.commedchemexpress.comglpbio.com This compound demonstrates remarkable selectivity over other NaV subtypes, which is crucial for minimizing off-target effects and potential adverse events. nih.govmedchemexpress.com

The selectivity profile of this compound is summarized in the table below:

NaV SubtypeKd (nM)Selectivity Fold (vs. hNaV1.7)
hNaV1.70.381
hNaV1.1>1000>2500
hNaV1.3>1000>2500
hNaV1.4>1000>2500
hNaV1.5>1000>2500
hNaV1.2-31
hNaV1.6-73

Note: Kd values for hNaV1.2 and hNaV1.6 were not explicitly provided as >1000 nM, but their selectivity folds were given as 31- and 73-fold, respectively, indicating more modest selectivity compared to NaV1.1, 1.3, 1.4, and 1.5. medchemexpress.com

Site-directed mutagenesis studies have been critical in understanding the isoform selectivity profile of this compound. For instance, specific mutations in hNaV1.7, such as Y1537s/W1538, V1541, and a triple mutation Y1537s/W1538/V1541, significantly alter its Kd values, demonstrating the importance of these residues for this compound binding. medchemexpress.comglpbio.com

Detailed Research Findings

This compound has been characterized as a metabolically stable and orally bioavailable compound, making it a promising candidate for further investigation in the context of chronic pain treatment. adooq.commedchemexpress.comglpbio.com

Research findings indicate that this compound exhibits robust activity in in vivo models. In a NaV1.7-dependent inherited erythromelalgia (IEM) pharmacokinetic/pharmacodynamic (PK/PD) model, this compound showed an EC50 of 740 nM and an unbound EC50 (EC50,u) of 9.6 nM. medchemexpress.comglpbio.comguidetopharmacology.org This suggests its effectiveness in ameliorating pain symptoms associated with NaV1.7 gain-of-function mutations, which are characteristic of IEM. frontiersin.orgnih.govguidetopharmacology.org The compound's ability to reduce nociceptive events in this transgenic mouse model further supports its potential as an analgesic. guidetopharmacology.org

The development of this compound underscores the ongoing efforts in structure- and ligand-based drug discovery to identify selective NaV1.7 inhibitors for the treatment of chronic pain. medchemexpress.comfigshare.com

Preclinical Pharmacological Evaluation of Gne 616

In Vitro Pharmacological Characterization

The in vitro characterization of GNE-616 has revealed its potent inhibitory activity and remarkable selectivity towards the NaV1.7 channel.

Cellular Assays for NaV1.7 Inhibition

In cellular assays, this compound functions as a channel blocker by binding to the fourth voltage sensing domain (VSD4) of the NaV1.7 channel, thereby locking it into an inactivated state wikipedia.org. This compound demonstrates high potency against human NaV1.7 (hNaV1.7), with a reported inhibition constant (Ki) of 0.79 nM and a dissociation constant (Kd) of 0.38 nM tocris.comnih.govguidetomalariapharmacology.orgwikipedia.org. The Kd value for hNaV1.7 was determined using a Dynaflow Manual Patch Clamp experiment wikipedia.org.

A key feature of this compound is its impressive subtype selectivity. It exhibits greater than 2500-fold selectivity over hNaV1.1, hNaV1.3, hNaV1.4, and hNaV1.5, with Kd values exceeding 1000 nM for these isoforms guidetomalariapharmacology.orguni-freiburg.de. More modest, but still significant, selectivity was observed against hNaV1.2 (31-fold) and hNaV1.6 (73-fold) guidetomalariapharmacology.orguni-freiburg.de. Site-directed mutagenesis studies further highlighted the critical role of specific residues in the isoform selectivity profile of this compound for hNaV1.7, with Kd values reported for mutants such as Y1537s/W1538 (170±67 nM), V1541 (3.9±1.1 nM), and the triple mutant Y1537s/W1538/V1541 (790±350 nM) nih.govguidetomalariapharmacology.org.

The in vitro pharmacological profile of this compound is summarized in the table below:

TargetParameterValueSelectivity (vs. hNaV1.7)
hNaV1.7Ki0.79 nMN/A
hNaV1.7Kd0.38 nMN/A
hNaV1.1Kd>1000 nM>2500-fold
hNaV1.3Kd>1000 nM>2500-fold
hNaV1.4Kd>1000 nM>2500-fold
hNaV1.5Kd>1000 nM>2500-fold
hNaV1.2Fold Selectivity31-fold31-fold
hNaV1.6Fold Selectivity73-fold73-fold

Assessment of Compound Stability in Biological Milieu

This compound has been characterized as a metabolically stable compound tocris.comnih.govguidetomalariapharmacology.orgwikipedia.orguni-freiburg.de. This attribute is crucial for achieving sustained therapeutic exposure in vivo. While qualitative descriptions of its metabolic stability are consistently reported, specific quantitative data, such as half-life values in human plasma or liver microsomes, were not detailed in the available preclinical research findings.

In Vivo Efficacy Studies in Disease Models

This compound has demonstrated robust efficacy in relevant in vivo disease models, particularly those mimicking NaV1.7-dependent inherited pain conditions.

Murine Models of NaV1.7-Dependent Inherited Erythromelalgia (IEM)

Inherited erythromelalgia (IEM) is a severe pain disorder caused by gain-of-function mutations in the NaV1.7 channel, leading to hyperexcitability of nociceptive neurons and heightened sensitivity to painful stimuli wikipedia.orgnih.govinvivochem.com. This compound has been evaluated in transgenic IEM mouse models, including the aconitine (B1665448) mouse model, which recapitulates aspects of this human condition wikipedia.orgfrontiersin.org.

Assessment of Nociceptive Behavior Modulation

In the transgenic IEM mouse model, this compound produced a robust and concentration-dependent reduction in nociceptive events wikipedia.org. Nociceptive events serve as a direct measure of pain-related behaviors in these animal models, indicating the compound's analgesic potential wikipedia.orgfrontiersin.orgnottingham.ac.ukanimbiosci.org. The observed reduction in these behaviors highlights this compound's ability to modulate pain perception in a disease-relevant setting.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

Pharmacokinetic/pharmacodynamic (PK/PD) analyses were conducted to establish the relationship between this compound exposure and its therapeutic effects in vivo. In the IEM aconitine mouse model, this compound reduced nociceptive events with an EC50 of 740 nM nih.govguidetomalariapharmacology.orgfrontiersin.org. The unbound EC50 (EC50,u), which reflects the concentration of the free drug available at the target site, was determined to be 9.6 nM nih.govguidetomalariapharmacology.orgfrontiersin.org.

This observed efficacy corresponded to a 25-fold NaV1.7 coverage, a metric defined as the ratio of the free plasma concentration to the in vitro NaV1.7 IC50 frontiersin.org. This correlation indicates that the systemic exposure of this compound achieved in the animal model was sufficient to engage the NaV1.7 target and elicit a significant reduction in pain-related behaviors. The robust activity in this PK/PD model supports the potential of this compound as a therapeutic agent for NaV1.7-dependent pain conditions nih.govguidetomalariapharmacology.org.

The in vivo efficacy and PK/PD correlation data are presented in the table below:

ModelEndpointEC50 (nM)Unbound EC50 (EC50,u) (nM)NaV1.7 Coverage (Fold)
IEM Aconitine Mouse ModelReduction in Nociceptive Events7409.625

Investigation in Other Preclinical Pain Models

Preclinical investigations have demonstrated the efficacy of this compound in relevant pain models. In a NaV1.7-dependent inherited erythromelalgia (IEM) PK/PD model, this compound displayed robust activity with an EC₅₀ of 740 nM and an unbound EC₅₀ (EC₅₀,u) of 9.6 nM. medchemexpress.comglpbio.com Furthermore, in a transgenic IEM mouse model, this compound produced a robust, concentration-dependent reduction in nociceptive events, with an EC₅₀ of 740 nM. guidetopharmacology.org Inherited erythromelalgia in humans is directly linked to gain-of-function mutations in NaV1.7, which lead to an increased sensitivity to painful stimuli. guidetopharmacology.org

While specific comprehensive data for this compound across a wide array of preclinical pain models are not extensively detailed in the provided information, the compound (referred to as compound 24) has shown a robust pharmacokinetic/pharmacodynamic (PK/PD) response in a NaV1.7-dependent mouse model. researchgate.netresearchgate.net The broader context of NaV1.7 inhibition in pain research suggests its potential applicability. Other selective NaV1.7 inhibitors have exhibited efficacy in diverse pain models, including veratridine (B1662332) and formalin-induced inflammatory pain models, and chronic constriction injury (CCI)-induced neuropathic pain models in mice. researchgate.net For instance, a NaV1.7-selective saxitoxin (B1146349) derivative, ST-2530, demonstrated broad analgesic effects in acute pain models involving noxious thermal, mechanical, and chemical stimuli. It also effectively reversed thermal hypersensitivity in a surgical incision model and transiently alleviated mechanical allodynia in a spared nerve injury model of neuropathic pain, all at doses that did not impair locomotion or motor coordination. researchgate.net Given this compound's potent and selective NaV1.7 inhibitory profile, similar therapeutic potential in these generalized pain models could be inferred.

Exploratory Studies on Potential for Off-Target Activity

Exploratory studies into the potential for off-target activity of this compound have primarily focused on its mechanistic selectivity within the voltage-gated sodium channel family. The high degree of selectivity for NaV1.7 over other NaV isoforms (e.g., >2500-fold over NaV1.1, NaV1.3, NaV1.4, and NaV1.5) inherently suggests a low propensity for mechanistic off-target interactions within this critical ion channel family. medchemexpress.com

Further mechanistic insights into this selectivity were gained through site-directed mutagenesis studies. These investigations were crucial in identifying specific amino acid residues within the NaV1.7 channel that are critical for this compound's isoform selectivity profile. For example, studies on human NaV1.7 showed that mutations at Y1537s/W1538 and V1541 significantly impacted the Kd values, indicating their involvement in the compound's binding and selectivity. The Kd values for hNaV1.7 with specific mutations were reported as: Y1537s/W1538=170±67 nM, V1541=3.9±1.1 nM, and Y1537s/W1538/V1541=790±350 nM. medchemexpress.comglpbio.com These findings provide a molecular-level understanding of how this compound achieves its selective inhibition, minimizing unintended interactions with other NaV channels that could lead to undesired mechanistic effects. The concept of off-target activity pertains to a compound interacting with biological molecules other than its intended target, which can have various mechanistic consequences. gardp.orgresearchgate.netnih.gov this compound's demonstrated selectivity profile is a direct measure of its limited mechanistic off-target activity within the NaV channel family.

Table 2: Impact of Site-Directed Mutagenesis on this compound Binding to hNaV1.7

hNaV1.7 VariantKd (nM)
Wild-type0.38
Y1537s/W1538170 ± 67
V15413.9 ± 1.1
Y1537s/W1538/V1541790 ± 350

(Note: Data derived from reported site-directed mutagenesis studies. medchemexpress.comglpbio.com)

Advanced Research Methodologies Applied in Gne 616 Studies

Automated Patch Clamp Techniques (e.g., PatchXpress, Dynaflow) in High-Throughput Screening

Automated patch clamp (APC) techniques are instrumental in the high-throughput electrophysiological characterization of ion channels, offering a significant advantage over traditional manual patch clamp methods in terms of speed and scalability. biorxiv.orgnih.govadooq.comnanion.de For GNE-616, Dynaflow Manual Patch Clamp experiments were employed to determine its dissociation constant (Kd) values across various human voltage-gated sodium channel isoforms. glpbio.comguidetopharmacology.org

Key Findings from Automated Patch Clamp: this compound demonstrated high potency and selectivity for the hNaV1.7 isoform. Detailed Kd values illustrate this selectivity: glpbio.com

NaV IsoformKd (nM)Selectivity (fold) vs. hNaV1.7
hNaV1.70.381
hNaV1.21231.6
hNaV1.62976.3
hNaV1.1>1000>2630
hNaV1.3>1000>2630
hNaV1.4>1000>2630
hNaV1.5>1000>2630

Data derived from Dynaflow Manual Patch Clamp experiments. glpbio.com

Furthermore, site-directed mutagenesis studies were critical in understanding the isoform selectivity profile of this compound. For instance, specific mutations in hNaV1.7, such as Y1537s/W1538 and V1541, significantly altered the Kd of this compound, highlighting the importance of these residues in its binding. glpbio.commedchemexpress.com

hNaV1.7 MutationKd (nM)
Wild Type0.38
Y1537s/W1538170±67
V15413.9±1.1
Y1537s/W1538/V1541790±350

Data illustrates the impact of specific hNaV1.7 mutations on this compound binding affinity, determined via electrophysiological methods. glpbio.commedchemexpress.com

The application of APC systems, such as the Nanion Syncropatch 384 or Sophion Qube 384, allows for robust electrophysiological characterization of ion channels in various cell types, including human induced pluripotent stem cell (hiPSC)-derived neurons and heterologous expression systems. biorxiv.orgnanion.desophion.com This high-throughput capability is essential for screening and evaluating potential therapeutic compounds targeting ion channels. adooq.com

Radioligand Displacement Assays for Target Engagement Assessment

Radioligand displacement assays are a fundamental technique used to quantify the binding affinity of a compound to its target receptor or ion channel. These assays involve the use of a radiolabeled ligand that binds to the target, and the test compound's ability to displace this radioligand is measured to determine its binding affinity (Ki or Kd). ahajournals.orgresearchgate.netacs.orgnih.gov

For this compound, its binding affinity for human NaV1.7 (hNaV1.7) was determined using a radioligand binding assay. guidetopharmacology.org The reported dissociation constant (Kd) for hNaV1.7 was 0.38 nM, indicating a very strong binding affinity to its primary target. glpbio.commedchemexpress.com This method is crucial for confirming direct target engagement and quantifying the potency of the interaction.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling play a pivotal role in the discovery and optimization of novel chemical entities like this compound. These methodologies enable researchers to predict and understand the intricate interactions between a ligand and its biological target at an atomic level. scirp.orgresearchgate.netacs.org Techniques such as virtual screening, molecular docking, and molecular dynamics simulations are commonly employed to design compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgmdpi.com

The discovery of this compound involved "Structure- and Ligand-Based Discovery" approaches, as indicated by the title of a key publication detailing its characterization. glpbio.comguidetoimmunopharmacology.orgmedchemexpress.commedchemexpress.comcnreagent.com This implies that computational methods were utilized to guide the design and synthesis of this compound and its analogs, optimizing their fit and interaction with the NaV1.7 channel. While specific computational findings (e.g., detailed binding poses, interaction energies from simulations) for this compound are not explicitly detailed in the provided search results, the application of these techniques is fundamental to modern drug discovery, allowing for the prediction of chemical reactivity, electronic and structural properties, stability, and solubility of compounds. scirp.orgresearchgate.net

Electrophysiological Recordings in Primary Neurons and Heterologous Expression Systems

Electrophysiological recordings are the gold standard for characterizing the functional properties of ion channels and the excitability of neurons. biorxiv.orgresearchgate.netbiorxiv.orgeneuro.orguk.com These recordings can be performed on primary neurons isolated directly from tissues or on heterologous expression systems, where specific ion channels are introduced into cell lines (e.g., CHO or HEK293 cells) to study their function in isolation. nih.govacs.org

As previously noted in the context of automated patch clamp, the Kd values for this compound on hNaV1.7, hNaV1.2, and hNaV1.6 were determined using Dynaflow Manual Patch Clamp experiments, which are a form of electrophysiological recording. glpbio.comguidetopharmacology.org These measurements directly quantify the compound's ability to inhibit ion current flow through the channels, providing critical functional data. The high selectivity of this compound for hNaV1.7 over other NaV isoforms, as evidenced by these recordings, underscores its potential as a targeted therapeutic agent. glpbio.com

In Vivo Pharmacodynamic Readouts in Animal Models

In vivo pharmacodynamic (PD) studies are essential for evaluating the biological effects of a drug within a living organism and understanding its efficacy in disease models. biocytogen.comallucent.comthieme-connect.comnih.govnih.gov These studies provide insights into the drug's mechanism of action in a complex physiological environment and help bridge the gap between in vitro findings and potential clinical outcomes. nih.gov

This compound has demonstrated robust activity in a NaV1.7-dependent inherited erythromelalgia (IEM) mouse model. glpbio.commedchemexpress.com IEM is a genetic disorder caused by gain-of-function mutations in NaV1.7, leading to heightened sensitivity to painful stimuli. guidetoimmunopharmacology.orgguidetopharmacology.org

Key Findings from In Vivo Pharmacodynamic Studies: In the transgenic IEM mouse model, this compound produced a significant, concentration-dependent reduction in nociceptive events. The half maximal effective concentration (EC50) for this effect was determined to be 740 nM. glpbio.commedchemexpress.com The unbound EC50 (EC50,u) was 9.6 nM. glpbio.commedchemexpress.com

ModelEffectEC50 (nM)EC50,u (nM)
Transgenic IEM MouseReduction in nociceptive events7409.6

Data illustrates the in vivo efficacy of this compound in a pain model. glpbio.commedchemexpress.com

These in vivo studies confirm that this compound effectively modulates NaV1.7 activity in a living system, leading to a measurable reduction in pain-related behaviors, thereby supporting its therapeutic potential for chronic pain. glpbio.comguidetoimmunopharmacology.orgguidetopharmacology.orgmedchemexpress.com

Future Research Directions and Therapeutic Implications of Gne 616 Research

Exploration of GNE-616 in Other NaV1.7-Mediated Pain Syndromes (mechanistic focus)

The validation of this compound's efficacy has primarily been demonstrated in a preclinical model of Inherited Erythromelalgia (IEM), a condition caused by gain-of-function mutations in the SCN9A gene which makes NaV1.7 channels open more easily. medchemexpress.com In this NaV1.7-dependent model, this compound showed robust, concentration-dependent activity, mechanistically reversing the channel hyperactivity that drives the pain phenotype. medchemexpress.comnih.gov This provides a strong rationale for exploring its utility in other pain syndromes with a clear NaV1.7-driven pathology.

Paroxysmal Extreme Pain Disorder (PEPD): This disorder is caused by SCN9A mutations that impair the fast inactivation of the NaV1.7 channel, leading to persistent sodium currents and neuronal hyperexcitability. orpha.netmedlineplus.gov The attacks of severe, deep burning pain in rectal, ocular, or mandibular regions are a direct consequence of this specific biophysical defect. orpha.netnih.gov As a state-dependent inhibitor that preferentially binds to and stabilizes the inactivated state of the channel, this compound is mechanistically well-suited to counter the impaired inactivation seen in PEPD. nih.govnih.gov Future preclinical studies using models of PEPD would be a logical next step to confirm this therapeutic hypothesis.

NaV1.7-Mediated Small Fiber Neuropathy (SFN): A subset of SFN cases is linked to gain-of-function mutations in NaV1.7, resulting in hyperexcitable dorsal root ganglion (DRG) neurons, which manifests as neuropathic pain. nih.gov The mechanism involves a lowering of the threshold for action potential firing. This compound, by inhibiting NaV1.7, raises this threshold, thereby reducing the spontaneous firing of sensory neurons. nih.gov Investigating the effect of this compound in patient-derived induced pluripotent stem cell (iPSC) models of SFN or relevant animal models could validate its potential in this indication.

Development of Advanced Analogues with Modulated Selectivity or Potency

This compound emerged from a structure- and ligand-based drug discovery campaign focused on a novel series of piperidyl chromane (B1220400) arylsulfonamide inhibitors. nih.gov The optimization process involved refining the molecule's conformation to improve potency and tackling metabolic liabilities to reduce in vivo clearance. acs.org A key challenge that was overcome was an in vitro hepatotoxicity hazard, which was mitigated by optimizing lipophilicity. nih.gov

This research has paved the way for the development of advanced analogues. The detailed structure-activity relationship (SAR) established during the discovery of this compound provides a roadmap for further modifications. nih.gov Future efforts could focus on fine-tuning the molecule to modulate its selectivity profile. While this compound is highly selective against NaV1.1, NaV1.3, NaV1.4, and NaV1.5, its selectivity over NaV1.2 and NaV1.6 is more modest. medchemexpress.com Developing analogues with enhanced selectivity against NaV1.6, in particular, could be beneficial for minimizing potential central nervous system (CNS) side effects. nih.gov Conversely, designing analogues with controlled polypharmacology, such as dual NaV1.7/NaV1.8 inhibitors, represents another avenue, as this might offer broader and more robust analgesia. frontiersin.org

PropertyThis compound (Compound 24)
hNaV1.7 Kd (nM) 0.38
hNaV1.7 Ki (nM) 0.79
Selectivity vs. hNaV1.1 >2500-fold
Selectivity vs. hNaV1.2 31-fold
Selectivity vs. hNaV1.3 >2500-fold
Selectivity vs. hNaV1.4 >2500-fold
Selectivity vs. hNaV1.5 >2500-fold
Selectivity vs. hNaV1.6 73-fold

Data sourced from MedChemExpress and Chemsrc. medchemexpress.commedchemexpress.com

Investigating Novel Binding Sites or Allosteric Modulators on NaV1.7

Research with arylsulfonamides and related compounds has been instrumental in elucidating how small molecules interact with NaV1.7. Site-directed mutagenesis studies on this compound have identified specific amino acid residues critical for its isoform selectivity. medchemexpress.comnih.gov

Mutation in hNaV1.7Effect on this compound Binding (Kd)
Y1537S/W1538A 170 ± 67 nM
V1541A 3.9 ± 1.1 nM
Y1537S/W1538A/V1541A 790 ± 350 nM

Data sourced from MedChemExpress. medchemexpress.com

More recently, cryogenic electron microscopy (cryo-EM) studies on related aryl- and acylsulfonamide inhibitors have revealed an unprecedented binding site. nih.gov These compounds were found to engage the voltage-sensing domain of domain IV (VSD4) in a previously unknown pocket formed between the S3 and S4 helices. nih.gov This discovery enabled the rational design of novel hybrid inhibitors that bridge the binding pockets of the two different sulfonamide classes. nih.govresearchgate.net this compound, as a chromane arylsulfonamide, has served as a critical tool in understanding these interactions and provides a foundation for designing molecules that target these novel sites with greater precision.

Beyond the primary binding site, research into the NaV1.7 interactome is revealing opportunities for allosteric modulation. Proteins like the collapsin response mediator protein 2 (CRMP2) interact with NaV1.7 to regulate its function and trafficking. tandfonline.com Small molecules that disrupt this protein-protein interaction can indirectly modulate channel activity, offering an alternative strategy to direct channel block and potentially leading to improved therapeutic profiles. tandfonline.comnyu.edu

Contribution of this compound Research to the Broader Field of Ion Channel Pharmacology

The pursuit of selective NaV1.7 inhibitors like this compound has significantly advanced the broader field of ion channel pharmacology. It has underscored the feasibility and the challenges of achieving high subtype selectivity among highly homologous ion channel isoforms. nih.gov The development of such compounds provided the chemical tools necessary to dissect the specific physiological roles of NaV1.7 in nociceptor electrogenesis, axonal conduction, and presynaptic neurotransmitter release. plos.org

Furthermore, the extensive research into aryl and acylsulfonamides has refined the understanding of state-dependent inhibition. These molecules typically show a preference for the inactivated state of the channel, a mechanism that is thought to selectively target neurons that are firing at high frequencies, as is common in chronic pain states. nih.gov The slow onset and recovery from block observed with these compounds suggest a mechanism where the inhibitor traps the channel in a non-conducting conformation. nih.govresearchgate.net This detailed biophysical understanding helps inform the design of future ion channel modulators for a variety of diseases.

Unanswered Questions and Future Research Avenues in NaV1.7 Inhibitor Development

Despite the success in developing potent inhibitors like this compound, the translation of NaV1.7 inhibitors from preclinical models to clinical efficacy has been challenging, raising several critical questions for future research. nih.govnih.gov

Translational Discordance: A major unresolved issue is the discrepancy between robust effects in preclinical models and limited analgesic benefit in human clinical trials for many NaV1.7 inhibitors. nih.govnih.gov This highlights the need for better animal models that more accurately reflect human pain conditions and for improved understanding of target engagement in humans. researchgate.net

Central vs. Peripheral Inhibition: NaV1.7 is expressed in both the peripheral terminals of DRG neurons and their central terminals within the dorsal horn of the spinal cord. nih.govplos.org There is ongoing debate about whether blocking the peripheral population of channels is sufficient for analgesia or if CNS penetration is required for maximum efficacy. nih.gov The limited CNS penetration of many arylsulfonamide inhibitors may contribute to their mixed clinical results. nih.gov

Target Occupancy: The level of NaV1.7 inhibition required to produce meaningful pain relief remains an outstanding question. nih.gov While genetic loss-of-function results in complete pain insensitivity, pharmacological inhibition is often incomplete. It is unclear if near-complete channel block is necessary for analgesia, which may be difficult to achieve without off-target effects. researchgate.net

Role of Endogenous Opioids: Intriguingly, studies on individuals and mice with a genetic lack of NaV1.7 have shown an upregulation of endogenous opioid signaling, which contributes to their pain-free state. nih.gov This suggests that simply blocking the channel with a small molecule might be insufficient to fully replicate the congenital insensitivity to pain phenotype. frontiersin.org This has led to proposals for combination therapies, pairing a NaV1.7 inhibitor with a low-dose opioid or an enkephalinase inhibitor to achieve synergistic effects. nih.gov

Compensatory Mechanisms: The nervous system is highly plastic, and it is possible that chronic inhibition of NaV1.7 could lead to compensatory changes, such as the upregulation of other sodium channel subtypes, which could diminish the analgesic effect over time. nih.gov Future research needs to investigate these potential adaptive mechanisms.

Q & A

Basic Research Questions

Q. What is the primary molecular target of GNE-616, and what experimental evidence supports its selectivity for this target?

  • Answer : this compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target for chronic pain management. Preclinical studies validate its selectivity through competitive binding assays (e.g., radioligand displacement) and functional electrophysiological tests comparing its effects on Nav1.7 versus other sodium channel subtypes (e.g., Nav1.5). Researchers should employ dose-response curves and cross-validate results using knockout models to confirm target specificity .

Q. How do researchers design in vivo experiments to assess this compound’s efficacy in chronic pain models?

  • Answer : Preclinical efficacy is typically evaluated in rodent models (e.g., spared nerve injury or inflammatory pain). Key steps include:

  • Dose Optimization : Establish the minimum effective dose (MED) via PK/PD studies, monitoring plasma concentration and target engagement biomarkers.
  • Behavioral Assays : Use von Frey filaments for mechanical allodynia and Hargreaves tests for thermal hyperalgesia, with blinded scoring to reduce bias.
  • Control Groups : Include vehicle controls and comparator compounds (e.g., existing Nav1.7 inhibitors) to contextualize results .

Q. What in vitro assays are critical for evaluating this compound’s potency and mechanism of action?

  • Answer :

  • Patch-Clamp Electrophysiology : Quantify inhibition of Nav1.7 currents in transfected HEK293 cells or dorsal root ganglion neurons.
  • Binding Kinetics : Use surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd).
  • Metabolic Stability : Assess hepatic clearance using liver microsomes or hepatocyte incubations to predict in vivo half-life .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy in this compound studies?

  • Answer : Discrepancies often arise from bioavailability limitations or off-target effects. Mitigation strategies include:

  • Tissue Distribution Studies : Use quantitative whole-body autoradiography (QWBA) to verify compound penetration into target tissues (e.g., dorsal root ganglia).
  • Pharmacodynamic Biomarkers : Measure target engagement in vivo (e.g., inhibition of action potentials in ex vivo nerve preparations).
  • Systems Pharmacology Modeling : Integrate PK/PD data to predict efficacious doses and refine experimental protocols .

Q. What methodological challenges arise in single-cell studies involving this compound, and how can they be resolved?

  • Answer : Challenges include instrument accessibility (e.g., limited C1 Single-Cell Auto Prep systems) and cell viability during storage. Solutions:

  • Bulk Cell Preservation : Use RNA-stabilizing reagents (e.g., RNAlater) to maintain transcriptomic integrity for delayed processing.
  • Collaborative Scheduling : Coordinate multi-institutional access to high-demand instruments.
  • Replicate Design : Prioritize biological replicates over technical replicates to account for platform-specific variability .

Q. How should researchers statistically analyze conflicting data from this compound’s efficacy studies across different pain models?

  • Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity Testing : Apply Grubbs’ test to identify outliers and re-analyze data after exclusion.
  • Multivariate Regression : Control for covariates (e.g., animal age, baseline pain thresholds) to isolate compound-specific effects .

Q. What strategies optimize this compound’s synthetic route for scalable preclinical production?

  • Answer :

  • Retrosynthetic Analysis : Fragment the molecule into commercially available precursors (e.g., trifluoromethyl piperidine derivatives).
  • Green Chemistry : Replace hazardous solvents (e.g., dichloromethane) with safer alternatives (e.g., 2-MeTHF) in sulfonamide coupling steps.
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to minimize impurities during scale-up .

Methodological Guidelines

  • Data Presentation : Avoid duplicating data in text and tables. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, and report effect sizes (e.g., Cohen’s d) .
  • Contradiction Analysis : Apply qualitative frameworks (e.g., triangulation) to reconcile conflicting results by cross-referencing electrophysiology, behavioral data, and biomarker studies .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and power calculations to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-616
Reactant of Route 2
Reactant of Route 2
GNE-616

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.